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Compound of Interest

Compound Name: O-(4-Nitrobenzoyl)hydroxylamine

Cat. No.: B1297418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O-(4-
Nitrobenzoyl)hydroxylamine (CAS No. 35657-36-4), a key intermediate in organic synthesis.

This document outlines the available data for Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols

relevant for the acquisition of such data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for O-(4-
Nitrobenzoyl)hydroxylamine.

Table 1: Infrared (IR) Spectroscopy Data
Functional Group Vibrational Mode Wavenumber (cm⁻¹)

Carbonyl (C=O) Stretch 1740-1750[1]

Nitro (NO₂) Asymmetric Stretch 1520-1560[1]

Note: Further IR data is not readily available in the public domain.

Table 2: ¹H and ¹³C NMR Spectroscopy Data
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Quantitative ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for O-(4-
Nitrobenzoyl)hydroxylamine are not available in the reviewed public literature. For research

purposes, it is recommended to acquire this data experimentally.

Table 3: Mass Spectrometry (MS) Data
Specific mass spectrometry fragmentation data for O-(4-Nitrobenzoyl)hydroxylamine is not

detailed in publicly accessible sources. Experimental determination is advised for detailed

analysis. The molecular weight of the compound is 182.13 g/mol , which would correspond to

the molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum.

Experimental Protocols
The following sections detail standardized experimental methodologies for the acquisition of

spectroscopic data for O-(4-Nitrobenzoyl)hydroxylamine.

Synthesis of O-(4-Nitrobenzoyl)hydroxylamine
A common and plausible method for the synthesis of O-(4-Nitrobenzoyl)hydroxylamine
involves the acylation of hydroxylamine with 4-nitrobenzoyl chloride.

Reaction:

Procedure:

Dissolve hydroxylamine hydrochloride in a suitable solvent, such as diethyl ether or

dichloromethane, and neutralize it with a base (e.g., pyridine, triethylamine) to generate free

hydroxylamine.

Cool the reaction mixture in an ice bath.

Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled

hydroxylamine solution with constant stirring.

Allow the reaction to proceed at a low temperature for a specified time, followed by gradual

warming to room temperature.
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Monitor the reaction progress using a suitable technique like Thin Layer Chromatography

(TLC).

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g.,

Na₂SO₄).

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude O-(4-Nitrobenzoyl)hydroxylamine by recrystallization from an appropriate

solvent system (e.g., ethanol/water) to yield the final product.

Synthesis Workflow
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Caption: Synthesis workflow for O-(4-Nitrobenzoyl)hydroxylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Analysis:

Sample Preparation: Dissolve approximately 5-10 mg of purified O-(4-
Nitrobenzoyl)hydroxylamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The

choice of solvent is critical to avoid overlapping signals with the analyte.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to serve as a reference for chemical shifts (0 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).
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For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good

signal-to-noise ratio, a spectral width covering the expected proton chemical shifts, and a

relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans and a

longer relaxation delay may be necessary due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method:

Sample Preparation (ATR): Place a small amount of the solid O-(4-
Nitrobenzoyl)hydroxylamine directly onto the ATR crystal. Ensure good contact between

the sample and the crystal surface by applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with

anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press

the mixture into a thin, transparent pellet using a hydraulic press.

Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure

KBr pellet.

Sample Spectrum: Record the IR spectrum of the sample. The instrument will automatically

ratio the sample spectrum against the background to generate the final transmittance or

absorbance spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI):
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be

used for EI-MS. For less volatile or thermally sensitive compounds, the sample can be

dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion

or liquid chromatography (LC) for ESI-MS.

Ionization:

EI: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization

and fragmentation.

ESI: Dissolve the sample in a polar, volatile solvent and spray it into the mass

spectrometer through a capillary at high voltage to form charged droplets, from which ions

are desorbed.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
O-(4-Nitrobenzoyl)hydroxylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297418#spectroscopic-data-nmr-ir-ms-for-o-4-
nitrobenzoyl-hydroxylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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